REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([I:9])[CH:3]=1.[N-:10]=[N+:11]=[N-:12].[Na+].[CH:14](OC)(OC)OC.C(O)(=O)C>O>[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([N:6]2[CH:14]=[N:12][N:11]=[N:10]2)=[C:4]([I:9])[CH:3]=1 |f:1.2|
|
Name
|
62B
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(N)C=C1)I
|
Name
|
|
Quantity
|
7.95 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
13.08 mL
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)OC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The resulting clear, slightly brown solution was stirred vigorously at 0-5° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warmed to rt
|
Type
|
CUSTOM
|
Details
|
A beige precipitate formed overtime
|
Type
|
DISSOLUTION
|
Details
|
redissolved
|
Type
|
CUSTOM
|
Details
|
to give a clear brown solution
|
Type
|
WAIT
|
Details
|
After 22 h
|
Duration
|
22 h
|
Type
|
STIRRING
|
Details
|
the suspension was stirred vigorously for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
rinsed with water
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=C1)N1N=NN=C1)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.16 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |